molecular formula C6472H9996N1736O2032S42 B1149425 Alirocumab CAS No. 1245916-14-6

Alirocumab

Cat. No.: B1149425
CAS No.: 1245916-14-6
M. Wt: 146000
InChI Key:
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Mechanism of Action

Target of Action

Alirocumab is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is an enzyme that plays a significant role in controlling the amount of cholesterol in the body .

Mode of Action

This compound binds to PCSK9, preventing it from interacting with low-density lipoprotein receptors (LDLR) on the surface of liver cells . By inhibiting PCSK9, this compound increases the availability of LDLR, which can then clear LDL-C, leading to lower levels of LDL-C in the blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the LDLR pathway. LDLR on hepatocytes bind to LDL-C in the blood and internalize it, removing it from circulation. The LDL-C is then broken down in the cell. By increasing the number of LDLR on the cell surface, this compound enhances this pathway, leading to lower levels of circulating LDL-C .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by both linear and non-linear processes . The non-linear processes are governed by PCSK9 production, this compound-PCSK9 complex formation, and lysosomal degradation of the this compound-PCSK9 complex . The pharmacokinetic parameters of this compound, including maximum serum concentration (Cmax), time to reach Cmax (tmax), and area under the serum concentration versus time curve (AUC), among others, have been studied .

Result of Action

The primary result of this compound’s action is a significant reduction in LDL-C levels in the blood . This can help to reduce the risk of atherosclerotic cardiovascular disease, which is often associated with high levels of LDL-C .

Action Environment

The action of this compound can be influenced by various factors. For example, the presence of other medications, the overall health of the liver (which is where LDLR are primarily expressed), and individual patient characteristics can all impact the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Alirocumab functions by binding to PCSK9, an enzyme that plays a crucial role in cholesterol metabolism. PCSK9 binds to LDL receptors (LDLR) on the surface of hepatocytes, leading to their degradation. By inhibiting PCSK9, this compound prevents the degradation of LDLR, thereby increasing the number of LDLR available to clear LDL-C from the bloodstream . This interaction is highly specific and occurs with high affinity, making this compound an effective therapeutic agent for lowering LDL-C levels.

Cellular Effects

This compound exerts significant effects on various cell types, particularly hepatocytes. By increasing the availability of LDLR on hepatocyte surfaces, this compound enhances the clearance of LDL-C from the blood. This reduction in LDL-C levels can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased clearance of LDL-C can lead to a decrease in the intracellular cholesterol levels, which in turn can affect the expression of genes involved in cholesterol synthesis and uptake .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PCSK9, thereby inhibiting the interaction between PCSK9 and LDLR. This inhibition prevents the degradation of LDLR, allowing more receptors to be recycled to the hepatocyte surface. As a result, more LDL-C is cleared from the bloodstream. This compound’s high specificity and affinity for PCSK9 ensure that it effectively reduces LDL-C levels without affecting other members of the PCSK enzyme family .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time frames. Studies have shown that this compound can maintain its LDL-C lowering effects for extended periods, with significant reductions observed over weeks to months of treatment. The stability and degradation of this compound have also been studied, with findings indicating that it remains stable and effective over long-term use . Additionally, long-term studies have demonstrated that this compound does not lead to significant adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been studied at various dosages. These studies have shown that this compound effectively reduces LDL-C levels in a dose-dependent manner. Higher doses of this compound result in greater reductions in LDL-C levels. At very high doses, some adverse effects such as injection site reactions and immune responses have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is metabolized primarily by the reticuloendothelial system, where it is degraded into small peptides and individual amino acids. This degradation process does not involve significant interactions with cytochrome P450 enzymes or transporter proteins, making this compound a relatively safe option for patients on other medications . The metabolic pathways of this compound ensure that it is effectively cleared from the body without accumulating to toxic levels.

Transport and Distribution

Following subcutaneous administration, this compound is absorbed into the bloodstream, reaching maximum concentrations within 3-7 days. It is primarily distributed through the circulatory system, with minimal extravascular distribution . The high bioavailability of this compound ensures that it reaches its target sites effectively, allowing for efficient inhibition of PCSK9 and subsequent reduction in LDL-C levels.

Subcellular Localization

This compound’s subcellular localization is primarily within the circulatory system, where it interacts with PCSK9 in the bloodstream. This interaction prevents PCSK9 from binding to LDLR on hepatocytes, thereby enhancing the clearance of LDL-C. The specific targeting of PCSK9 by this compound ensures that its effects are localized to the relevant pathways involved in cholesterol metabolism .

Preparation Methods

Alirocumab is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells . The production process involves the following steps:

    Gene Cloning and Expression: The gene encoding the monoclonal antibody is cloned into an expression vector and introduced into CHO cells.

    Cell Culture: The CHO cells are cultured in bioreactors under controlled conditions to produce the antibody.

    Purification: The antibody is purified from the culture medium using techniques such as protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography.

    Formulation: The purified antibody is formulated into a solution suitable for subcutaneous injection.

Chemical Reactions Analysis

Alirocumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its stability and activity are influenced by factors such as pH, temperature, and the presence of proteolytic enzymes. The primary reactions of interest are:

Scientific Research Applications

Alirocumab has several important applications in scientific research and medicine:

Comparison with Similar Compounds

Alirocumab is part of a class of drugs known as PCSK9 inhibitors. Other compounds in this class include:

    Evolocumab: Another human monoclonal antibody that inhibits PCSK9.

    Inclisiran: A small interfering RNA (siRNA) that targets PCSK9 mRNA, reducing its production.

This compound is unique in its specific binding affinity and the clinical data supporting its use in reducing cardiovascular events .

Properties

InChI

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATWCRUATKKAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)O)O.[Na].[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Na2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The serine protease proprotein convertase subtilisin/kexin type 9 (PCSK9) binds to the low-density lipoprotein (LDL) receptor (LDLR) and directs it to lysosomes for intracellular degradation. This results in decreased numbers of LDLR available on the hepatic cell surface to bind LDL particles and remove them from the circulation and therefore to a subsequent increase in circulating LDL-cholesterol (LDL-C) plasma levels. Since 2003, when the role of PCSK9 in LDL-C metabolism was discovered, there have been major efforts to develop efficient and safe methods to inhibit it. Amongst those, monoclonal antibodies against PCSK9 are the furthest in development, with multiple phase 3 trials already published and with cardiovascular endpoint trials currently underway. Two fully human monoclonal antibodies, evolocumab (AMG 145) and alirocumab (REGN727/SAR236553), have been extensively studied in a wide range of subjects, such as those with statin intolerance, as an add-on to statin therapy, as a monotherapy and in patients with familial hypercholesterolemia. PCSK9 antibodies result in a consistent and robust decrease in LDL-C plasma levels ranging from 40% to 70%, either on top of statins or as a monotherapy. If the safety data from the on-going phase 3 trials remain as reassuring as the data available till now, PCSK9 antibodies will offer a novel, powerful therapeutic option to decrease LDL-C plasma levels and, hopefully, cardiovascular risk, Alirocumab is a human monoclonal antibody that binds to proprotein convertase subtilisin kexin type 9 (PCSK9). PCSK9 binds to the low-density lipoprotein receptors (LDLR) on the surface of hepatocytes to promote LDLR degradation within the liver. LDLR is the primary receptor that clears circulating LDL, therefore the decrease in LDLR levels by PCSK9 results in higher blood levels of LDL-C. By inhibiting the binding of PCSK9 to LDLR, alirocumab increases the number of LDLRs available to clear LDL, thereby lowering LDL-C levels.
Record name Alirocumab
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8280
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

1245916-14-6
Record name Alirocumab
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8280
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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